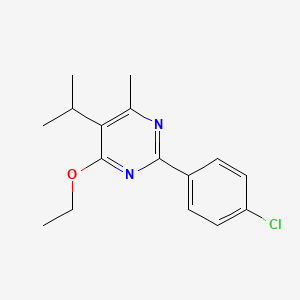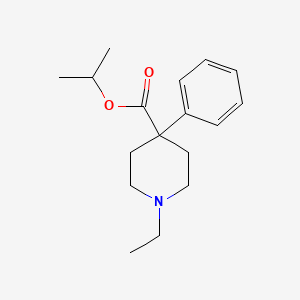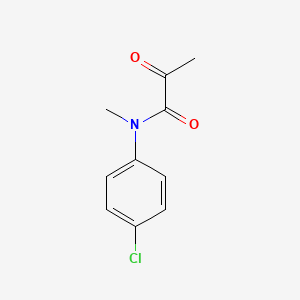![molecular formula C27H25BrNO2P B14589937 Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide CAS No. 61083-87-2](/img/structure/B14589937.png)
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide is a complex organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to an ethyl chain, which is further linked to a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromoethyl phenylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium iodide or potassium chloride in polar solvents are typical reagents.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium iodide or chloride.
Scientific Research Applications
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes or the modification of the target molecule’s structure, thereby altering its function. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the carbamoyl group.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Tetraphenylphosphonium bromide: A related phosphonium salt with four phenyl groups.
Uniqueness
Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide is unique due to the presence of the phenylcarbamoyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific applications .
Properties
CAS No. |
61083-87-2 |
|---|---|
Molecular Formula |
C27H25BrNO2P |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
triphenyl-[2-(phenylcarbamoyloxy)ethyl]phosphanium;bromide |
InChI |
InChI=1S/C27H24NO2P.BrH/c29-27(28-23-13-5-1-6-14-23)30-21-22-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H |
InChI Key |
XYQXPFMSLDMSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)


![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)



![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)


